molecular formula C16H21N3O3 B1471061 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane CAS No. 1785763-62-3

1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B1471061
CAS No.: 1785763-62-3
M. Wt: 303.36 g/mol
InChI Key: VRHUNKAVTYHKJL-UHFFFAOYSA-N
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Description

The compound “1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane” appears to contain several functional groups. The morpholinyl group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The nitrophenyl group consists of a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached. The azabicycloheptane is a seven-membered ring structure with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The morpholinyl and phenyl rings are likely to be planar, while the azabicycloheptane ring may have a more three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The nitro group on the phenyl ring is electron-withdrawing, which would make the ring less reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the polar nitro and morpholinyl groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Medicinal Chemistry Building Blocks

  • Bridged bicyclic morpholines, such as 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane, are important building blocks in medicinal chemistry research. These compounds, including morpholine-based structures, are valued for their achiral nature and similar lipophilicity to morpholine. Their synthesis often involves straightforward chemistry starting from inexpensive materials (Walker, Eklov, & Bedore, 2012).

Compact Modules for Drug Development

  • Structurally novel morpholine amino acids, synthesized from these compounds, serve as compact modules in medicinal chemistry. They potentially modulate the physicochemical and pharmacokinetic properties of drug candidates and can introduce intellectual properties. This highlights the compound's role in innovating drug development (Kou et al., 2017).

Functional Diversity in Drug Discovery

  • Morpholines like this compound are used to create backbone-constrained analogues of FDA-approved drugs. This is achieved by varying the substituents on their core structure, enabling the synthesis of diverse drug analogues with potential therapeutic applications (Garsi et al., 2022).

Novel Synthons for Heteroaryl-Annulated Bicyclic Morpholines

  • The compound and its derivatives are synthesized as potential synthons for the preparation of novel heteroaryl-annulated bicyclic morpholines. These synthons are crucial for the development of new structures in medicinal chemistry (Walker et al., 2011).

Intermediate for Biologically Active Compounds

  • It acts as an intermediate in the synthesis of various biologically active compounds, playing a significant role in the development of small molecule inhibitors for cancer research (Wang et al., 2016).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

4-[7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptan-1-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-19(21)14-6-4-13(5-7-14)18-15-3-1-2-8-16(15,18)17-9-11-22-12-10-17/h4-7,15H,1-3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHUNKAVTYHKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)N2C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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